molecular formula C14H15BrN4O3S B2983683 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034329-17-2

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2983683
CAS No.: 2034329-17-2
M. Wt: 399.26
InChI Key: RKNAZBZWJPGQBE-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a brominated pyrimidine derivative featuring a piperidine ring substituted with a pyridin-3-ylsulfonyl group at the 1-position and linked via an ether bond to the pyrimidine core. This compound’s structural complexity confers unique physicochemical properties, including enhanced solubility due to the sulfonyl group and conformational flexibility from the piperidine ring.

Properties

IUPAC Name

5-bromo-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAZBZWJPGQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridinylsulfonyl piperidine intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with piperidine in the presence of a base such as triethylamine.

    Coupling with bromopyrimidine: The intermediate is then reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of palladium or copper catalysts.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyridinylsulfonyl and piperidine moieties can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrimidine Derivatives

(a) 5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS: 914347-73-2)
  • Structural Differences : Lacks the pyridin-3-ylsulfonyl group present in the target compound.
  • Impact : The absence of the sulfonyl group reduces molecular weight (MW: 272.15 vs. ~402.27 for the target compound) and polarity, likely decreasing solubility in aqueous media. This analog’s simpler structure may offer easier synthetic accessibility but reduced binding specificity in biological systems .
(b) 2-(Piperidin-4-yloxy)pyrimidine (CAS: 499240-48-1)
  • Structural Differences : Replaces bromine with hydrogen and shifts the piperidine oxygen to the 4-position.
(c) 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (SynChem Cat #SC-22124)
  • Structural Differences : Substitutes piperidine with pyrrolidine (5-membered vs. 6-membered ring).

Sulfonyl-Containing Analogs

(a) 5-Bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2034621-73-1)
  • Structural Differences : Replaces pyridin-3-ylsulfonyl with 1-methylimidazole-4-sulfonyl.
  • Impact : The imidazole group introduces additional hydrogen-bonding capacity and aromaticity, which may enhance interactions with charged or aromatic residues in biological targets. However, the methyl group could sterically hinder binding in some contexts .
(b) 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5)
  • Structural Differences: Uses a pyridazinone core instead of pyrimidine and a pyridinylmethyl substituent instead of sulfonyl-piperidine.
  • The methyl linker may reduce rigidity compared to the ether-linked piperidine in the target compound .

Halogenated Pyridine/Pyrimidine Derivatives

(a) 2-Bromo-3-methylpyridine (CAS: 3430-17-9)
  • Structural Differences : Simpler brominated pyridine lacking the piperidine-sulfonyl-pyrimidine scaffold.
  • Impact : The absence of the pyrimidine ring and complex substituents limits its utility in applications requiring multi-site interactions, such as kinase inhibition. However, it serves as a common intermediate in synthesizing more complex brominated heterocycles .
(b) 5-Bromo-2-chloropyridin-3-ol
  • Structural Differences : Features a hydroxyl group and chlorine substituent on the pyridine ring.

Molecular Weight and Polarity

Compound Name Molecular Weight Key Functional Groups
Target Compound ~402.27 Bromine, sulfonyl, piperidine
5-Bromo-2-(piperidin-3-yloxy)pyrimidine 272.15 Bromine, piperidine
2-Bromo-3-methylpyridine 172.02 Bromine, methyl

The target compound’s higher molecular weight and sulfonyl group suggest superior solubility in polar solvents compared to simpler analogs.

Research and Application Insights

  • Medicinal Chemistry : The target compound’s sulfonyl-piperidine moiety is advantageous for designing protease or kinase inhibitors, where sulfonyl groups often interact with catalytic lysine or arginine residues.

Biological Activity

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound characterized by a bromopyrimidine core linked to a piperidine ring via an ether linkage, with a pyridinylsulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Target Binding : It may bind to active sites of enzymes or receptors, altering their activity.
  • Protein Conformation : The compound might induce conformational changes in target proteins, affecting their function.
  • Substrate Interaction : It may interfere with substrate binding, thereby inhibiting enzymatic reactions.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : The extent to which the compound reaches systemic circulation influences its efficacy. Factors such as solubility and stability are key determinants.
  • Metabolism and Excretion : The metabolic pathways and elimination routes need further investigation to predict the compound's behavior in vivo.

Biological Activity Overview

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Target Pathogen
5-Bromo derivative0.22 - 0.25S. aureus, E. coli
Compound 4a0.22E. faecalis
Compound 7b0.25K. pneumoniae

These findings suggest that 5-Bromo derivatives could serve as potential leads for developing new antimicrobial agents .

Anticancer Activity

Pyrimidines are also recognized for their anticancer properties. In vitro studies have evaluated the cytotoxic effects against various cancer cell lines:

  • Compounds similar to 5-Bromo derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide.
CompoundCell LineIC50 (μM)
Compound 12MCF-70.09 ± 0.0085
Compound 13A5490.03 ± 0.0056

These results indicate promising anticancer activity, warranting further investigation into their mechanisms and potential clinical applications .

Case Studies

Several case studies highlight the biological activity of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various pyrimidine derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of pyrimidine compounds on different cancer cell lines, demonstrating substantial growth inhibition.

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